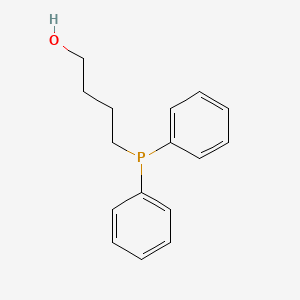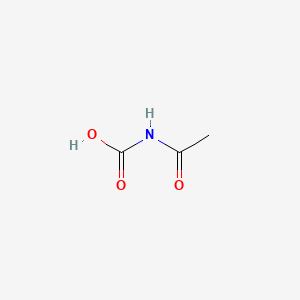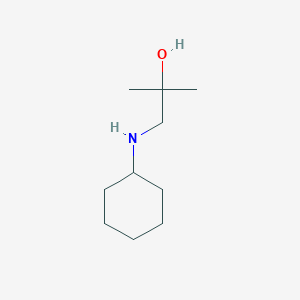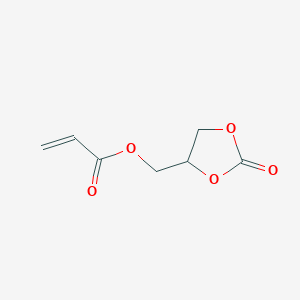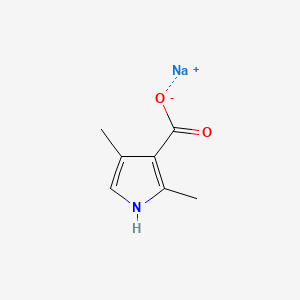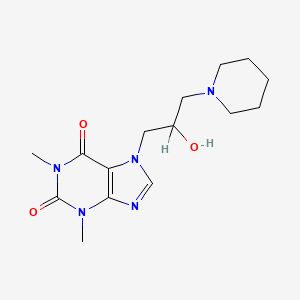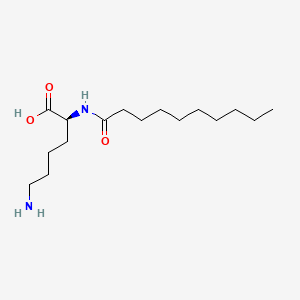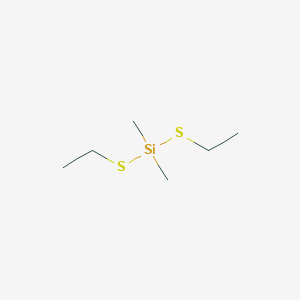
Silane, bis(ethylthio)dimethyl-
描述
Silane, bis(ethylthio)dimethyl- is an organosilicon compound characterized by the presence of silicon, sulfur, and ethyl groups. This compound is part of the broader class of silanes, which are silicon-based compounds with various organic and inorganic substituents. Silanes are known for their versatility and are used in a wide range of applications, including as adhesion promoters, coupling agents, and in the synthesis of other organosilicon compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of silane, bis(ethylthio)dimethyl- typically involves the reaction of dimethyldichlorosilane with ethanethiol in the presence of a base. The reaction proceeds as follows:
(CH3)2SiCl2+2C2H5SH→(CH3)2Si(SC2H5)2+2HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The product, silane, bis(ethylthio)dimethyl-, is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of silane, bis(ethylthio)dimethyl- follows a similar synthetic route but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a catalyst, such as a tertiary amine, can enhance the reaction rate and yield. The product is then separated from the reaction mixture using distillation columns and further purified to meet industrial standards.
化学反应分析
Types of Reactions
Silane, bis(ethylthio)dimethyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ethylthio groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or ethanol can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amino or alkoxy silanes.
科学研究应用
Silane, bis(ethylthio)dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized as a coupling agent in the production of advanced materials, such as composites and coatings.
作用机制
The mechanism of action of silane, bis(ethylthio)dimethyl- involves the formation of stable silicon-sulfur bonds. These bonds enhance the compound’s ability to interact with various substrates, making it an effective coupling agent. The ethylthio groups provide additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved include the formation of siloxane bonds with inorganic surfaces and the modification of organic molecules through nucleophilic substitution.
相似化合物的比较
Silane, bis(ethylthio)dimethyl- can be compared with other similar compounds, such as:
Dimethyldichlorosilane: Lacks the ethylthio groups and is less reactive.
Bis(trimethylsilyl) sulfide: Contains trimethylsilyl groups instead of ethylthio groups, resulting in different reactivity and applications.
Triethoxysilane: Contains ethoxy groups instead of ethylthio groups, making it more suitable for hydrolysis and condensation reactions.
The uniqueness of silane, bis(ethylthio)dimethyl- lies in its combination of silicon and sulfur atoms, which provides a balance of stability and reactivity, making it a versatile compound for various applications.
属性
IUPAC Name |
bis(ethylsulfanyl)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16S2Si/c1-5-7-9(3,4)8-6-2/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSMZDYXUAZUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS[Si](C)(C)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16S2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506118 | |
| Record name | Bis(ethylsulfanyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7595-34-8 | |
| Record name | Bis(ethylsulfanyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



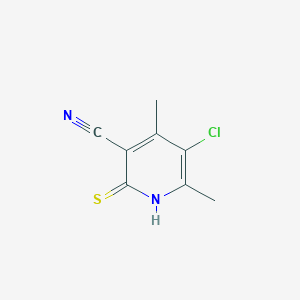
![2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B3056921.png)
![[(2,4-Dimethylphenyl)thio]acetic acid](/img/structure/B3056922.png)


